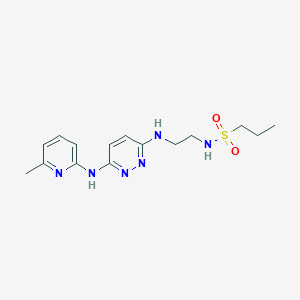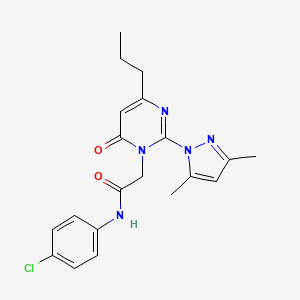![molecular formula C15H19ClF3N3OS B2477991 N-(2-(dimethylamino)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)propionamide hydrochloride CAS No. 1396784-05-6](/img/structure/B2477991.png)
N-(2-(dimethylamino)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)propionamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)propionamide hydrochloride is a useful research compound. Its molecular formula is C15H19ClF3N3OS and its molecular weight is 381.84. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)propionamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)propionamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Benzothiazole derivatives have been studied for their potential as corrosion inhibitors for carbon steel in acidic solutions. Two specific benzothiazole derivatives showed significant corrosion inhibition efficiency in 1 M HCl, suggesting their adsorption onto steel surfaces could protect against corrosion through both physical and chemical means. Theoretical parameters calculated using density functional theory (DFT) correlated with experimental results, indicating the practical application of these compounds in corrosion protection strategies (Hu et al., 2016).
Antimicrobial and Anti-inflammatory Activities
Compounds derived from 2-aminothiazole and 2-amino-2-thiazoline were prepared and showed varying degrees of anti-inflammatory activity. This indicates the potential pharmaceutical applications of benzothiazole derivatives in developing new anti-inflammatory drugs. The hydrochloride salts of some derivatives exhibited promising results without adverse effects on myocardial function, underscoring their potential as safer anti-inflammatory agents (Lynch et al., 2006).
Chemical Synthesis and Heterocycle Formation
The versatility of similar compounds has been demonstrated in the synthesis of structurally diverse libraries through alkylation and ring closure reactions. These synthetic routes offer pathways to generate a wide array of compounds with potential applications in medicinal chemistry and materials science. The ability to form various heterocycles, including pyrazolines, pyridines, and benzodiazepines, through reactions with bifunctional nucleophiles showcases the chemical utility of these compounds (Roman, 2013).
Synthesis of Anticancer Agents
N-substituted benzamides based on the benzothiazole scaffold have been synthesized and evaluated for their antiallergy and anticancer activities. These studies have highlighted the therapeutic potential of benzothiazole derivatives, with some compounds showing potent activity against various cancer cell lines. The design and synthesis of these compounds involve strategic modifications to enhance their biological activity and specificity, indicating a promising direction for the development of new anticancer drugs (Hargrave et al., 1983).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3OS.ClH/c1-4-12(22)21(9-8-20(2)3)14-19-13-10(15(16,17)18)6-5-7-11(13)23-14;/h5-7H,4,8-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXSLQSALKZIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CCN(C)C)C1=NC2=C(C=CC=C2S1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)propionamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Hydroxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2477922.png)
![Ethyl 4-((4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2477923.png)


![3-(1-(2-bromo-5-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2477928.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2477930.png)